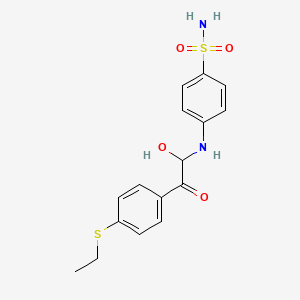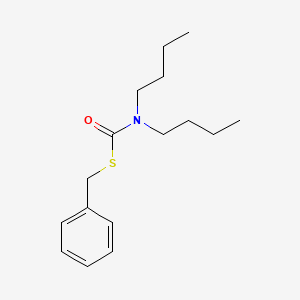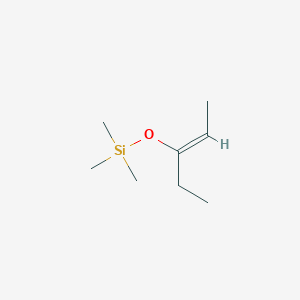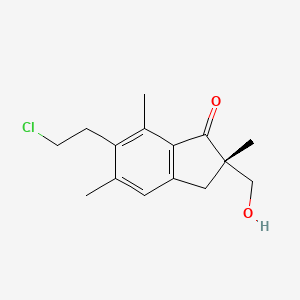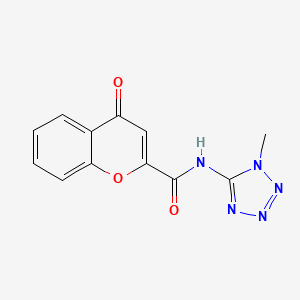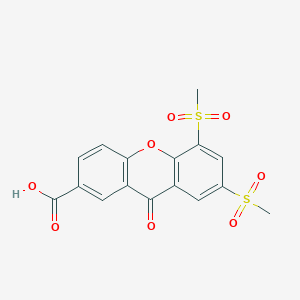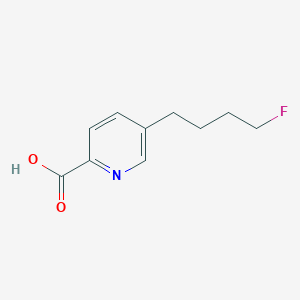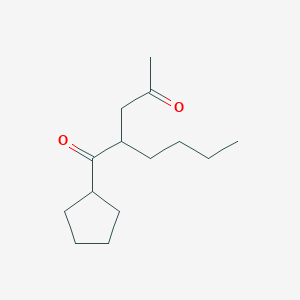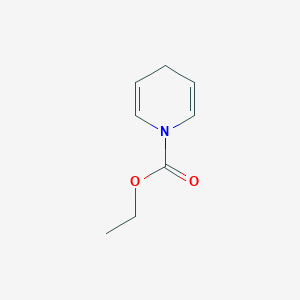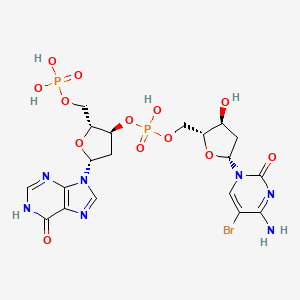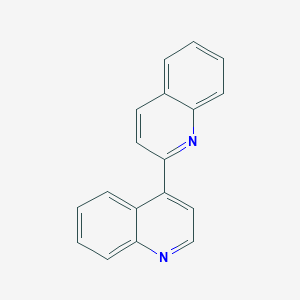![molecular formula C16H28N2O3SSi B14653792 N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea CAS No. 42168-35-4](/img/structure/B14653792.png)
N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea: is a compound with the molecular formula C16H28N2O3SSi and a molecular weight of 356.6 g/mol It is a thiourea derivative that contains both phenyl and triethoxysilylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea typically involves the reaction of 3-(triethoxysilyl)propylamine with phenyl isothiocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(triethoxysilyl)propylamine+phenyl isothiocyanate→N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity. The use of efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation reactions of the triethoxysilyl group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Siloxane bonds and related siloxane compounds.
Aplicaciones Científicas De Investigación
N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The thiourea moiety can participate in redox reactions, while the triethoxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks.
Comparación Con Compuestos Similares
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
- Bis[3-(triethoxysilyl)propyl]tetrasulfide
- Bis[3-(triethoxysilyl)propyl]urea
Comparison: N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea is unique due to the presence of both phenyl and triethoxysilylpropyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a combination of thiourea and siloxane functionalities, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
42168-35-4 |
|---|---|
Fórmula molecular |
C16H28N2O3SSi |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
1-phenyl-3-(3-triethoxysilylpropyl)thiourea |
InChI |
InChI=1S/C16H28N2O3SSi/c1-4-19-23(20-5-2,21-6-3)14-10-13-17-16(22)18-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3,(H2,17,18,22) |
Clave InChI |
FCRKPFWOVIAWJO-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=S)NC1=CC=CC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
